W-13 hydrochloride

説明

特性

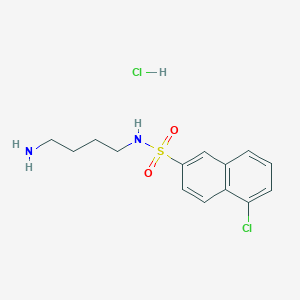

IUPAC Name |

N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2S.ClH/c15-14-5-3-4-11-10-12(6-7-13(11)14)20(18,19)17-9-2-1-8-16;/h3-7,10,17H,1-2,8-9,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAALLVQBOLELJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCN)C(=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587915 |

Source

|

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88519-57-7 |

Source

|

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

W-13 Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Research Applications of W-13 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride, is a cell-permeable and reversible antagonist of calmodulin (CaM).[1] Calmodulin is a ubiquitous and highly conserved calcium-binding protein that plays a critical role as a primary sensor of intracellular Ca2+ levels, modulating a vast array of cellular processes. By binding to and inhibiting calmodulin, this compound serves as a valuable tool for investigating the roles of calcium and calmodulin in complex signaling pathways. This guide provides a comprehensive overview of the research applications of this compound, including its mechanism of action, effects on key signaling pathways, quantitative data on its activity, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its effects by binding to calmodulin in a calcium-dependent manner, thereby preventing it from interacting with and activating its downstream target enzymes. This inhibition is competitive with respect to calmodulin. The antagonism of calmodulin by W-13 allows researchers to dissect the contributions of CaM-dependent signaling in various cellular functions.

Quantitative Data

The inhibitory activity of this compound has been quantified against several calmodulin-dependent enzymes. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

| Target Enzyme | IC50 (µM) | Reference |

| Calmodulin-activated Phosphodiesterase (PDE) | 68 | [1][2] |

| Myosin Light Chain Kinase (MLCK) | 58 |

Key Research Applications and Signaling Pathways

This compound has been instrumental in elucidating the role of calmodulin in several critical signaling pathways, most notably the Ras/Raf/MEK/ERK and the NF-κB pathways.

Regulation of the Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Research has revealed a complex modulatory role for calmodulin in this pathway. In fibroblasts, calmodulin can bind to K-Ras, which is thought to be involved in the downregulation of the pathway following its activation.[3][4] By inhibiting calmodulin, this compound can disrupt this negative regulation, leading to sustained activation of ERK2.[3] This effect makes W-13 a useful tool for studying the temporal dynamics of ERK signaling and its downstream consequences.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation. Calcium signaling, primarily through calmodulin, is known to be involved in the activation of NF-κB.[5][6] Calmodulin can trigger the activity of calcineurin, a phosphatase that plays a role in basal NF-κB activity.[5] Furthermore, calmodulin kinase II (CaMKII), another downstream target of calmodulin, can upregulate the transcriptional potential of the p65 subunit of NF-κB.[5] By inhibiting calmodulin, this compound can be used to investigate the calcium-dependent regulation of NF-κB activation. Studies have shown that calmodulin antagonists can lead to a significant decrease in basal NF-κB activity.[6]

Experimental Protocols

The following are generalized protocols for assays commonly used to study the effects of this compound. Researchers should optimize these protocols for their specific experimental systems.

General Cell Culture Treatment with this compound

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow for 24 hours.

-

Preparation of W-13 Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as sterile water or DMSO, at a concentration of 10-100 mM. Store at -20°C.

-

Treatment: On the day of the experiment, dilute the W-13 stock solution to the desired final concentration in pre-warmed cell culture medium. Typical working concentrations range from 10 µM to 100 µM.

-

Incubation: Remove the old medium from the cells and replace it with the medium containing W-13. Incubate the cells for the desired period, which can range from minutes to hours, depending on the specific endpoint being measured.

-

Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell lysis for western blotting, kinase assays, or viability assays.

Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of W-13 to inhibit the calmodulin-dependent hydrolysis of cyclic nucleotides (e.g., cAMP or cGMP) by PDE.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM CaCl2).

-

Enzyme and Calmodulin: Add purified calmodulin-dependent PDE and a saturating concentration of purified calmodulin to the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Substrate Addition: Initiate the reaction by adding the substrate (e.g., [3H]cAMP or [3H]cGMP).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by boiling.

-

Product Separation and Detection: The product of the reaction (e.g., [3H]5'-AMP) can be separated from the substrate using techniques like anion-exchange chromatography or thin-layer chromatography.[7][8] The amount of product formed is then quantified by liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each W-13 concentration and determine the IC50 value.

Myosin Light Chain Kinase (MLCK) Assay

This assay measures the ability of W-13 to inhibit the phosphorylation of myosin light chain by MLCK.

-

Reaction Mixture: Prepare a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT).

-

Enzyme and Substrate: Add purified MLCK, purified calmodulin, and the substrate (e.g., purified myosin light chains or a synthetic peptide substrate) to the assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound and pre-incubate for 10-15 minutes at 30°C.

-

Reaction Initiation: Start the reaction by adding ATP (often [γ-32P]ATP for radioactive detection, or non-labeled ATP for HPLC-based methods).[9][10]

-

Incubation: Incubate at 30°C for a specified time.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA for radioactive assays or a denaturing solution for HPLC).

-

Detection: For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity. For non-radioactive HPLC methods, separate the phosphorylated and unphosphorylated substrate and quantify the peak areas.[10]

-

Data Analysis: Determine the percentage of inhibition and calculate the IC50 value.

Calmodulin Pull-Down Assay

This assay is used to assess the effect of W-13 on the interaction between calmodulin and its binding partners.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Preparation of Calmodulin-Agarose Beads: Equilibrate calmodulin-agarose beads in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl2).

-

Incubation with W-13: Pre-incubate the cell lysate with the desired concentration of this compound for 30 minutes on ice.

-

Binding: Add the pre-incubated lysate to the equilibrated calmodulin-agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads several times with binding buffer to remove non-specific binding proteins.

-

Elution: Elute the calmodulin-binding proteins from the beads using an elution buffer containing a chelating agent like EGTA to remove Ca2+ or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against the protein of interest.[4][11][12]

Off-Target Effects and Considerations

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted roles of calmodulin in cellular signaling. Its ability to inhibit calmodulin-dependent processes has provided significant insights into the regulation of key pathways such as the Ras/Raf/MEK/ERK and NF-κB cascades. By understanding its mechanism of action and employing carefully designed experimental protocols, researchers can continue to leverage this compound to unravel the complexities of calcium-calmodulin signaling in both normal physiology and disease.

References

- 1. diva-portal.org [diva-portal.org]

- 2. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 3. Modulation of the Ras/Raf/MEK/ERK pathway by Ca(2+), and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calmodulin Binds to K-Ras, but Not to H- or N-Ras, and Modulates Its Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From calcium to NF-kappa B signaling pathways in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From Calcium to NF-κB Signaling Pathways in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.jp [promega.jp]

- 10. Assay of myosin light chain kinase activity by high-performance liquid chromatography using a synthetic peptide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pull-down Assay to Characterize Ca2+/Calmodulin Binding to Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dynamics and structural changes of calmodulin upon interaction with the antagonist calmidazolium - PMC [pmc.ncbi.nlm.nih.gov]

W-13 Hydrochloride: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-13 hydrochloride, chemically known as N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride, is a potent calmodulin (CaM) antagonist that has been instrumental in elucidating the physiological roles of CaM-mediated signaling. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its inhibitory activities, and visualizes its impact on cellular signaling pathways. This document serves as an in-depth resource for researchers utilizing this compound as a tool for studying calcium signaling and for professionals in drug development exploring calmodulin as a therapeutic target.

Discovery and History

The discovery of this compound is rooted in the pioneering work on naphthalenesulfonamide derivatives as calmodulin antagonists by Hiroyoshi Hidaka and his colleagues in the early 1980s. Their research focused on developing a series of compounds that could selectively inhibit the functions of calmodulin, a ubiquitous and essential calcium-binding protein that regulates a vast array of cellular processes.

The "W-series" of compounds, including the closely related and more extensively studied W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide), were designed to bind to the hydrophobic pocket of calmodulin that is exposed upon calcium binding, thereby preventing its interaction with and activation of target enzymes. W-13 emerged from this systematic investigation into the structure-activity relationships of naphthalenesulfonamide derivatives.

Subsequent research in the late 1980s and 1990s further characterized the pharmacological effects of W-13. Notably, studies by Stroble and Peterson in 1992 demonstrated its ability to inhibit the growth of tamoxifen-resistant breast cancer cells, suggesting a potential therapeutic application. A pivotal study by Bosch and colleagues in 1998 revealed the profound impact of W-13 on the mitogen-activated protein kinase (MAPK) signaling pathway, specifically showing that it induces sustained activation of extracellular signal-regulated kinase 2 (ERK2).

Chemical Synthesis

The synthesis of this compound involves the reaction of 5-chloro-2-naphthalenesulfonyl chloride with a protected aminobutane derivative, followed by deprotection and conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

Materials:

-

5-chloro-2-naphthalenesulfonyl chloride

-

N-(tert-Butoxycarbonyl)-1,4-diaminobutane

-

Triethylamine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Hydrochloric acid (in diethyl ether or isopropanol)

Procedure:

-

Sulfonamide Formation: To a solution of N-(tert-Butoxycarbonyl)-1,4-diaminobutane (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C, a solution of 5-chloro-2-naphthalenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12-18 hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Deprotection: The purified N-(tert-Butoxycarbonyl)-protected intermediate is dissolved in dichloromethane, and trifluoroacetic acid (5-10 equivalents) is added. The solution is stirred at room temperature for 2-4 hours. The solvent and excess TFA are removed under reduced pressure.

-

Salt Formation: The resulting residue is dissolved in a minimal amount of a suitable solvent (e.g., methanol or isopropanol), and a solution of hydrochloric acid in diethyl ether or isopropanol is added dropwise with stirring. The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a white solid.

Mechanism of Action: Calmodulin Antagonism

This compound exerts its biological effects primarily through the inhibition of calmodulin. Calmodulin is a small, highly conserved calcium-binding protein that acts as a key transducer of intracellular calcium signals. Upon binding Ca²⁺, calmodulin undergoes a conformational change that enables it to bind to and modulate the activity of a wide range of target proteins, including protein kinases, phosphatases, and phosphodiesterases.

W-13 binds to the hydrophobic clefts of Ca²⁺-activated calmodulin, preventing it from interacting with its target enzymes. This inhibition is competitive with respect to the target protein. The chemical structure of W-13, with its hydrophobic naphthalenesulfonamide group and a flexible alkylamine chain, is crucial for its high affinity for the hydrophobic pocket of calmodulin.

Quantitative Data

The inhibitory potency of this compound has been quantified against several calmodulin-dependent enzymes. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the drug's efficacy.

| Calmodulin-Dependent Enzyme | IC₅₀ (µM) | Reference |

| Ca²⁺/Calmodulin-dependent Phosphodiesterase (PDE) | 68 | [1] |

| Myosin Light Chain Kinase (MLCK) | 51 (for W-7, a close analog) | |

| Calcineurin (Protein Phosphatase 2B) | Data not available |

Key Experiments and Methodologies

Calmodulin-Activated Phosphodiesterase (PDE) Inhibition Assay

This assay is a fundamental method for determining the inhibitory activity of compounds against calmodulin.

Experimental Protocol:

-

Enzyme Preparation: A crude or purified preparation of Ca²⁺/calmodulin-dependent phosphodiesterase is obtained from bovine brain or other suitable tissue.

-

Assay Buffer: A typical assay buffer contains Tris-HCl (pH 8.0), MgCl₂, CaCl₂, and bovine serum albumin (BSA).

-

Reaction Mixture: The reaction mixture includes the assay buffer, a known concentration of calmodulin, the substrate (cyclic adenosine monophosphate, cAMP, or cyclic guanosine monophosphate, cGMP), and varying concentrations of this compound.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the phosphodiesterase enzyme and incubated at 30-37 °C for a defined period. The reaction is terminated by the addition of a stop solution, often by boiling or adding a denaturing agent.

-

Quantification: The amount of hydrolyzed substrate (AMP or GMP) is quantified. This can be achieved by various methods, including the use of snake venom 5'-nucleotidase to convert the product to adenosine or guanosine, followed by colorimetric or radiometric detection.

-

Data Analysis: The percentage of inhibition at each W-13 concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Analysis of ERK2 Activation in Cultured Cells

The study by Bosch et al. (1998) demonstrated that W-13 induces sustained activation of ERK2. This is a key finding regarding its effect on cell signaling.

Experimental Protocol:

-

Cell Culture and Treatment: A suitable cell line (e.g., NIH 3T3 fibroblasts) is cultured under standard conditions. Cells are typically serum-starved to reduce basal ERK activity before treatment with this compound at various concentrations and for different time points.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated (active) form of ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total ERK1/2. The ratio of p-ERK to total ERK is then calculated to determine the level of ERK activation.

Inhibition of Tamoxifen-Resistant Breast Cancer Cell Growth

The research by Stroble and Peterson (1992) highlighted the potential of W-13 in an oncology context.

Experimental Protocol:

-

Cell Culture: Tamoxifen-resistant human breast cancer cells (e.g., a subline of MCF-7) are cultured in appropriate media.

-

Cell Viability/Proliferation Assay: Cells are seeded in multi-well plates and allowed to attach. They are then treated with various concentrations of this compound.

-

Incubation: The cells are incubated for a period of 24 to 72 hours.

-

Assessment of Cell Viability: Cell viability or proliferation is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by direct cell counting using a hemocytometer and trypan blue exclusion.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration of W-13 relative to an untreated control. The IC₅₀ value for growth inhibition is then determined.

Signaling Pathways and Visualizations

This compound's primary mechanism of action, calmodulin inhibition, has downstream consequences on numerous signaling pathways. The most well-documented is its effect on the Ras/Raf/MEK/ERK pathway.

Calmodulin's Role in Modulating the ERK Pathway

Calmodulin can influence the ERK pathway at multiple levels. The study by Bosch et al. (1998) suggests that calmodulin may have an inhibitory effect on Ras activation. By inhibiting calmodulin, W-13 removes this brake, leading to sustained activation of Ras and, consequently, the downstream kinases Raf, MEK, and ERK.

References

W-13 Hydrochloride (CAS 88519-57-7): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of W-13 hydrochloride (CAS: 88519-57-7), a widely used calmodulin antagonist in biomedical research. This document synthesizes key information regarding its chemical and physical properties, mechanism of action, and significant experimental findings. It is intended to serve as a comprehensive resource for professionals in drug development and scientific research.

Core Compound Information

This compound, with the chemical name N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride, is a naphthalenesulfonamide derivative. It functions as a cell-permeable and reversible antagonist of calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular signaling pathways.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 88519-57-7 | [1][2][3][4][] |

| Molecular Formula | C₁₄H₁₇ClN₂O₂S·HCl | [1][2][3] |

| Molecular Weight | 349.27 g/mol | [1][] |

| Purity | ≥98% (HPLC) | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Water: 30-100 mMDMSO: 14-100 mMDMF: 20 mg/mLEthanol: 0.3 mg/mL | [1][2] |

| Storage | Store at room temperature | [1] |

| IC₅₀ (Calmodulin-activated Phosphodiesterase) | 68 µM | [1][3][] |

| IC₅₀ (Myosin Light Chain Kinase) | 58 µM | [3] |

| IC₅₀ (Calmodulin antagonism) | 22 µM | [2] |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of calmodulin (CaM). Calmodulin is a key intracellular Ca²⁺ sensor that, upon binding to calcium, undergoes a conformational change enabling it to interact with and regulate a multitude of downstream effector proteins. These include protein kinases, phosphatases, and phosphodiesterases, which are integral components of various signaling cascades controlling cell proliferation, differentiation, apoptosis, and motility. By binding to the hydrophobic pocket of Ca²⁺-activated calmodulin, W-13 prevents its interaction with target enzymes, thereby inhibiting their activity.

Key Experimental Findings and Protocols

This compound has been instrumental in elucidating the role of calmodulin in several critical cellular processes. The following sections detail significant findings and the experimental approaches used.

Inhibition of Tamoxifen-Resistant Breast Cancer Cell Growth

This compound has been shown to inhibit the growth of tamoxifen-resistant breast cancer cells. This finding suggests a potential role for calmodulin-mediated signaling in the development or maintenance of hormone therapy resistance in breast cancer.

This section requires the detailed experimental protocol from Stroble and Peterson (1992), J.Pharmacol.Exp.Ther. 263 186. The protocol would typically include:

-

Cell Lines: Specific tamoxifen-resistant and sensitive human breast cancer cell lines used (e.g., MCF-7/TAMR).

-

Cell Culture: Details of the culture medium, supplements (e.g., fetal bovine serum concentration), and incubation conditions (temperature, CO₂, humidity).

-

This compound Preparation: Method for dissolving and diluting this compound to the desired experimental concentrations.

-

Cell Viability/Proliferation Assay: A step-by-step description of the assay used to measure the effect of W-13 on cell growth (e.g., MTT assay, crystal violet staining, or direct cell counting). This would include cell seeding density, treatment duration with various concentrations of W-13, and the procedure for quantifying cell viability.

-

Data Analysis: Statistical methods used to analyze the data and determine IC₅₀ values.

Sustained Activation of the ERK2 Signaling Pathway

In a notable departure from its expected inhibitory effects, W-13 has been observed to induce sustained activation of Extracellular signal-Regulated Kinase 2 (ERK2) and the expression of the cell cycle inhibitor p21cip1 in NIH 3T3 fibroblasts. This effect is mediated through the activation of the Ras-Raf-MEK cascade. This finding suggests a complex role for calmodulin in regulating the MAPK/ERK pathway, where it may act as an inhibitor of Ras activation.

References

The Biological Activity of Calmodulin Antagonist W-13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of W-13, a naphthalenesulfonamide-based calmodulin (CaM) antagonist. W-13 serves as a crucial tool for investigating the multifaceted roles of CaM in cellular signaling and has potential applications in drug development. This document details its mechanism of action, its effects on various cellular processes, and provides quantitative data and experimental protocols for its use in research.

Introduction to Calmodulin and W-13

Calmodulin is a ubiquitous, highly conserved calcium-binding protein that acts as a primary transducer of intracellular calcium signals in all eukaryotic cells. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of target proteins. These include protein kinases, phosphatases, phosphodiesterases, and structural proteins, thereby regulating diverse cellular processes such as cell cycle progression, proliferation, apoptosis, and signal transduction.

W-13, N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide, is a cell-permeable and potent antagonist of calmodulin. By binding to CaM in a calcium-dependent manner, W-13 and its close analog W-7 prevent the activation of CaM-dependent enzymes and disrupt CaM-mediated signaling pathways. This inhibitory action makes W-13 an invaluable chemical probe for elucidating the physiological functions of calmodulin.

Mechanism of Action

W-13 exerts its biological effects by directly binding to the hydrophobic pocket of Ca²⁺-activated calmodulin, thereby preventing the interaction of CaM with its target proteins. This inhibition is competitive with respect to the CaM-binding domains of target enzymes. The binding of W-13 to calmodulin is reversible and dependent on the intracellular calcium concentration.

Quantitative Data on W-13 and W-7 Activity

The following tables summarize the available quantitative data for the inhibitory activity of W-13 and its closely related analog, W-7. Due to the structural similarity and shared mechanism of action, data for W-7 are included to provide a broader context for the potency of this class of calmodulin antagonists.

Table 1: IC₅₀ Values for W-13 Inhibition of Calmodulin-Dependent Enzymes

| Target Enzyme | IC₅₀ (µM) | Source |

| Calmodulin-activated Phosphodiesterase | 68 | [1] |

Table 2: IC₅₀ and Kᵢ Values for W-7 Inhibition of Calmodulin-Dependent Enzymes

| Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Source |

| Ca²⁺/Calmodulin-dependent Phosphodiesterase | 28 | 300 | [1] |

| Myosin Light Chain Kinase (MLCK) | 51 | - | [1] |

Table 3: Effects of W-13 and W-7 on Cellular Processes

| Cellular Process | Cell Line | Effect | Concentration | Source |

| Cell Proliferation | Multiple Myeloma (MM) cells | Dose-dependent inhibition | Not specified | [2] |

| Cell Cycle | Multiple Myeloma (MM) cells | G1 phase arrest | Not specified | [2] |

| Apoptosis | Multiple Myeloma (MM) cells | Induction via caspase activation | Not specified | [2] |

| Endocytosis (IgA Transcytosis) | Madin-Darby canine kidney (MDCK) cells | Inhibition | Not specified | [3] |

| STAT3 Phosphorylation | Multiple Myeloma (MM) cells | Inhibition | Not specified | [2] |

| Cell Proliferation | Chinese hamster ovary K1 (CHO-K1) cells | Inhibition, G1/S boundary arrest | 25 µM (W-7) | [4] |

Signaling Pathways Affected by W-13

W-13, by inhibiting calmodulin, disrupts several critical signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary mechanisms of W-13 action.

The diagram above illustrates the central role of W-13 in preventing the activation of downstream targets by binding to the active Ca²⁺/Calmodulin complex.

This diagram shows a potential pathway for W-13-induced apoptosis through the inhibition of STAT3 phosphorylation, leading to the downregulation of the anti-apoptotic protein Mcl-1.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of W-13.

Calmodulin Binding Assay (CaM-Sepharose Pull-Down)

This assay is used to determine if a protein of interest binds to calmodulin in a Ca²⁺-dependent manner and whether this binding is inhibited by W-13.

Materials:

-

CaM-Sepharose 4B beads

-

Cell lysate containing the protein of interest

-

Binding Buffer A: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, and protease inhibitors

-

Binding Buffer B: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM EGTA, and protease inhibitors

-

W-13 stock solution (in DMSO or water)

-

Elution Buffer: Binding Buffer B with 5 mM EGTA

Procedure:

-

Equilibrate CaM-Sepharose beads with Binding Buffer A.

-

Incubate the cell lysate (approximately 1 mg of total protein) with the equilibrated beads for 4 hours at 4°C with gentle rotation.

-

For the inhibition experiment, pre-incubate the lysate with the desired concentration of W-13 for 30 minutes before adding the beads.

-

Wash the beads five times with Binding Buffer A to remove non-specifically bound proteins.

-

To elute proteins that bind to CaM in a Ca²⁺-dependent manner, resuspend the beads in Elution Buffer and incubate for 10 minutes at room temperature.

-

Collect the supernatant containing the eluted proteins by centrifugation.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.

Cell Proliferation Assay (WST-8 Assay)

This colorimetric assay measures cell viability and proliferation.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

W-13 stock solution

-

WST-8 reagent

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

-

Prepare serial dilutions of W-13 in complete medium.

-

Remove the medium from the wells and add 100 µL of the W-13 dilutions or vehicle control (medium with DMSO if used as a solvent).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with W-13 or vehicle control

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with the desired concentrations of W-13 for a specific duration.

-

Harvest the cells (including both adherent and floating cells) and wash them once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cells treated with W-13 or vehicle control

-

Cold 70% ethanol

-

PBS

-

PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Treat cells with W-13 for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

W-13 is a potent and specific calmodulin antagonist that has proven to be an essential tool for dissecting the complex roles of Ca²⁺/CaM signaling in a multitude of cellular functions. Its ability to inhibit cell proliferation, induce apoptosis, and interfere with specific signaling pathways highlights its potential as a lead compound for the development of novel therapeutics, particularly in oncology. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the biological activities of W-13 and the broader field of calmodulin-mediated cellular regulation. Researchers should, however, be mindful of potential off-target effects and the dual actions of W-13 on both calmodulin and membrane electrostatics, as noted in some studies.[5] Careful experimental design and the use of appropriate controls are paramount for the accurate interpretation of results obtained with this inhibitor.

References

Technical Guide: Solubility and Mechanism of Action of W-13 Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of W-13 hydrochloride, focusing on its solubility characteristics in Dimethyl Sulfoxide (DMSO) and water. It includes detailed experimental protocols for solubility determination and visual diagrams illustrating its primary mechanism of action as a calmodulin antagonist.

Core Properties of this compound

This compound, with the chemical name N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride, is a cell-permeable and reversible calmodulin antagonist. It is utilized in research to probe the roles of calmodulin in various cellular processes.

| Property | Value | Reference |

| Molecular Weight | 349.27 g/mol | [1] |

| Formula | C₁₄H₁₇ClN₂O₂S·HCl | [1] |

| CAS Number | 88519-57-7 | [1] |

| Appearance | White solid | |

| Purity | ≥98% (by HPLC) | [1] |

Quantitative Solubility Data

This compound exhibits high solubility in both water and DMSO, making it a versatile compound for in vitro studies. The quantitative solubility data is summarized below.

| Solvent | Molar Solubility | Mass Concentration | Reference |

| Water | ~100 mM | ~35 mg/mL | [1] |

| DMSO | ~100 mM | ~34.9 mg/mL | [1] |

Note: Mass concentration was calculated using the molecular weight of 349.27 g/mol . The reported value of 35 mg/mL in water aligns closely with the 100 mM molar solubility.[1]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on standard methodologies for active pharmaceutical ingredients.[2]

Objective: To determine the maximum dissolved concentration of this compound in a specific solvent (e.g., deionized water or DMSO) at a controlled temperature.

Materials:

-

This compound powder

-

Solvent (Deionized Water or DMSO)

-

Volumetric flasks and pipettes

-

Thermostatically controlled orbital shaker

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filter)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer for quantification

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.[2]

-

For example, add approximately 50 mg of this compound to 1 mL of the solvent.

-

-

Equilibration:

-

Place the sealed containers in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed to facilitate dissolution.

-

To establish equilibrium, collect aliquots of the supernatant at various time points (e.g., 2, 4, 8, 24, and 48 hours) until the concentration does not significantly change between sequential measurements.[2]

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the excess solid.

-

Filtration: Filter the solution using a chemically inert syringe filter (e.g., PTFE for DMSO) to remove any solid particles.[2]

-

-

-

Sample Dilution and Quantification:

-

Immediately after separation, carefully pipette a precise volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method to avoid precipitation.[2]

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Perform the experiment in triplicate to ensure reproducibility and report the solubility as the mean ± standard deviation.

-

Mechanism of Action: Calmodulin Antagonism

This compound functions primarily as a calmodulin (CaM) antagonist.[1] Calmodulin is a ubiquitous, calcium-binding messenger protein that regulates a multitude of cellular enzymes and signaling pathways in response to changes in intracellular Ca²⁺ concentration.

By binding to calmodulin, W-13 prevents the Ca²⁺/CaM complex from activating its downstream targets. Key enzymes inhibited by this action include:

-

Ca²⁺/Calmodulin-dependent Phosphodiesterase (PDE): this compound inhibits CaM-activated PDE with an IC₅₀ of 68 μM.[1] This enzyme is responsible for degrading the second messenger cyclic AMP (cAMP).

-

Myosin Light Chain Kinase (MLCK): W-13 inhibits MLCK with an IC₅₀ of 58 µM. MLCK is critical for smooth muscle contraction and other cellular motility processes.

The antagonism of calmodulin signaling disrupts these pathways, leading to various cellular effects, such as the inhibition of tamoxifen-resistant breast cancer cell growth and the sustained activation of ERK2.[1]

References

An In-Depth Technical Guide to the Pharmacology of W-13 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-13 hydrochloride is a cell-permeable naphthalenesulfonamide derivative that has been instrumental in elucidating the multifaceted roles of calmodulin (CaM) in cellular signaling. As a reversible antagonist of CaM, this compound has been widely utilized as a chemical probe to investigate CaM-dependent processes, including enzyme activation, gene expression, and cell cycle regulation. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, effects on key signaling pathways, and summarizing available quantitative data. Furthermore, this guide outlines detailed experimental protocols for studying its effects and discusses its known off-target activities, providing a critical resource for researchers employing this compound in their investigations.

Core Pharmacological Properties

This compound, with the chemical name N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride, is a well-established antagonist of calmodulin.[1] Its cell-permeable nature allows for the investigation of intracellular CaM-dependent pathways.[2][3] The primary mechanism of action of this compound involves its binding to the hydrophobic pockets of CaM that are exposed upon the binding of calcium ions (Ca²⁺). This interaction prevents the conformational changes in CaM necessary for it to bind to and activate its downstream target proteins.[4]

The inhibitory effects of this compound are reversible, and its potency is dependent on the specific CaM-dependent enzyme or process being investigated.[2] The lipophilicity of naphthalenesulfonamide derivatives like W-13 is a key determinant of their CaM-inhibitory potency, suggesting that hydrophobic interactions are crucial for their binding to the Ca²⁺-CaM complex.[4]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound, providing key metrics for its inhibitory activity against calmodulin-dependent enzymes.

| Target Enzyme/Process | Assay Type | IC50 Value (µM) | Ki Value (µM) | Cell Line/System | Reference(s) |

| Calmodulin-activated Phosphodiesterase (PDE) | Enzymatic Assay | 68 | Not Reported | Bovine Brain | [2][5] |

| Myosin Light Chain Kinase (MLCK) | Enzymatic Assay | 58 | Not Reported | Smooth Muscle | [2] |

Key Signaling Pathways Modulated by this compound

This compound has been shown to significantly impact several critical intracellular signaling pathways, primarily through its inhibition of calmodulin.

ERK/MAPK Signaling Pathway

Inhibition of calmodulin by this compound leads to a sustained activation of the Extracellular signal-Regulated Kinase (ERK) pathway. This occurs at the level of the small GTPase Ras.[1] In quiescent cells, treatment with W-13, in the presence of low concentrations of serum or growth factors, induces the activation of Ras, which in turn activates the downstream kinases Raf, MEK, and ultimately ERK1/2.[1] This sustained activation of ERK2 can lead to the expression of the cell cycle inhibitor p21cip1.[1]

NF-κB Signaling Pathway

This compound has been demonstrated to act as an inhibitor of Nuclear Factor-kappa B (NF-κB) activity.[6] The precise mechanism by which calmodulin inhibition by W-13 leads to the suppression of the NF-κB pathway is an area of ongoing research. It is hypothesized that CaM-dependent kinases may be involved in the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By inhibiting these kinases, W-13 could prevent the release and nuclear translocation of the active NF-κB complex.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to characterize the effects of this compound.

Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay

This radioassay is a standard method for determining the inhibitory effect of compounds on CaM-activated PDE.[7][8]

Materials:

-

Bovine brain phosphodiesterase (partially purified)

-

Calmodulin

-

[³H]-cAMP

-

Snake venom (Ophiophagus hannah)

-

Anion-exchange resin (e.g., Dowex)

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM CaCl₂

-

This compound stock solution (in DMSO)

Procedure:

-

Prepare reaction mixtures containing assay buffer, calmodulin, and various concentrations of this compound or vehicle (DMSO).

-

Pre-incubate the mixtures at 30°C for 10 minutes.

-

Initiate the reaction by adding [³H]-cAMP and the phosphodiesterase enzyme.

-

Incubate at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by boiling for 1 minute.

-

Cool the samples and add snake venom to convert the resulting [³H]-5'-AMP to [³H]-adenosine.

-

Incubate for a further 10 minutes at 30°C.

-

Separate the unreacted [³H]-cAMP from the [³H]-adenosine product by passing the mixture through an anion-exchange resin column.

-

Elute the [³H]-adenosine and quantify the radioactivity using liquid scintillation counting.

-

Calculate the percentage of PDE inhibition at each this compound concentration and determine the IC50 value.

Cell Viability/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the effect of this compound on the viability and proliferation of cancer cells, such as the tamoxifen-resistant breast cancer cell lines MDA-MB-231 and MCF-7.[9][10][11][12]

Materials:

-

MDA-MB-231 or MCF-7 breast cancer cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

Procedure:

-

Seed the breast cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This method is used to detect the phosphorylation status of ERK1/2, a key indicator of its activation, following treatment with this compound.[1][13][14]

Materials:

-

NIH 3T3 or other suitable fibroblast cell line

-

Cell culture medium with low serum (e.g., 0.5% FBS)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture the cells in low serum medium to induce quiescence.

-

Treat the cells with this compound (e.g., 15 µg/mL) or vehicle for the desired time points.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the antibody against total-ERK1/2 to normalize for protein loading.

-

Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.

Off-Target Effects and Other Considerations

While this compound is a valuable tool for studying calmodulin, it is crucial to be aware of its potential off-target effects. At concentrations similar to those used to inhibit CaM, W-13 can bind to the inner leaflet of the plasma membrane, reducing its negative electrostatic surface potential.[15] This can lead to the translocation of electrostatically bound proteins from the membrane to the cytoplasm, potentially confounding the interpretation of experimental results.[15] For example, W-13 has been shown to have a dual effect on the epidermal growth factor receptor (EGFR), inhibiting its autophosphorylation in the presence of EGF but stimulating it in the absence of the growth factor.[15] The latter effect is attributed to its membrane-binding properties.[15]

Pharmacokinetics and Toxicology

Detailed in vivo pharmacokinetic (absorption, distribution, metabolism, and excretion) and comprehensive toxicological data for this compound are not extensively available in the public domain. Studies on related naphthalenesulfonamide derivatives, such as W-7, have shown that they can penetrate the cell membrane and are distributed mainly in the cytoplasm.[16] These compounds are generally used in preclinical research, and their safety profile in humans has not been established. Researchers should handle this compound with appropriate safety precautions as outlined in its Safety Data Sheet (SDS).

Conclusion

This compound is a potent and reversible calmodulin antagonist that has significantly contributed to our understanding of CaM-mediated signaling. Its ability to modulate key pathways such as ERK/MAPK and NF-κB makes it a valuable pharmacological tool. However, researchers must be cognizant of its potential off-target effects, particularly its interaction with cellular membranes, and the limited availability of in vivo pharmacokinetic and toxicology data. By employing the detailed experimental protocols and considering the pharmacological nuances outlined in this guide, scientists can effectively utilize this compound to further unravel the complex roles of calmodulin in health and disease.

References

- 1. Calmodulin Binds to K-Ras, but Not to H- or N-Ras, and Modulates Its Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. W-13, Hydrochloride A cell-permeable and reversible calmodulin antagonist that inhibits myosin light chain kinase (IC50 = 58 µM) and Ca2+-calmodulin-dependent phosphodiesterase (IC50 = 68 µM). | 88519-57-7 [sigmaaldrich.com]

- 3. This compound: A Calmodulin Inhibitor | TCI AMERICA [tcichemicals.com]

- 4. Hydrophobic interaction of the Ca2+-calmodulin complex with calmodulin antagonists. Naphthalenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous defeat of MCF7 and MDA-MB-231 resistances by a hypericin PDT–tamoxifen hybrid therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Membrane-permeable calmodulin inhibitors (e.g. W-7/W-13) bind to membranes, changing the electrostatic surface potential: dual effect of W-13 on epidermal growth factor receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of W-13 Hydrochloride Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

W-13 hydrochloride is a cell-permeable and reversible antagonist of calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular signaling pathways. By inhibiting calmodulin, this compound serves as a valuable tool for investigating calcium/calmodulin-regulated processes, including the activity of enzymes like myosin light chain kinase and Ca2+-calmodulin-dependent phosphodiesterase. Research applications for this compound include studying its effects on cancer cell growth, endocytosis, and epidermal growth factor receptor (EGFR) signaling.[1][2]

This document provides a detailed protocol for the preparation of this compound stock solutions for use in biological research.

Chemical and Physical Properties

A summary of the relevant quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 349.27 g/mol |

| Formula | C₁₄H₁₇ClN₂O₂S·HCl |

| Purity | ≥98% (HPLC) |

| Appearance | White to off-white crystalline solid[3] |

| Solubility | Water: up to 100 mM (approx. 35 mg/mL) DMSO: up to 100 mM (approx. 14 mg/mL)[3] DMF: 20 mg/mL[3] |

| IC₅₀ Values | Calmodulin-activated PDE: 68 µM Myosin light chain kinase: 58 µM |

| Storage (Solid Form) | Room temperature or 2-8°C. Protect from light. For long-term storage, -20°C is recommended. The compound is hygroscopic. |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile, nuclease-free water. The choice of solvent may vary depending on the experimental requirements and the compatibility with the biological system under investigation.

3.1. Materials

-

This compound (solid form)

-

Sterile, nuclease-free water or DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

3.2. Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

3.3. Calculation

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 349.27 g/mol / 1000 Mass (mg) = 3.49 mg

3.4. Step-by-Step Procedure

-

Weighing: Carefully weigh out 3.49 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of sterile, nuclease-free water (or DMSO) to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied to aid dissolution in water.

-

Sterilization (Optional): If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Caption: A flowchart detailing the key steps for preparing and storing a this compound stock solution.

Mechanism of Action: Calmodulin Inhibition

This compound acts as a calmodulin antagonist. In its resting state, calmodulin exists in a conformation that is unable to bind to its target proteins. Upon an increase in intracellular Ca²⁺ concentration, Ca²⁺ ions bind to calmodulin, inducing a conformational change that exposes hydrophobic domains. This Ca²⁺/calmodulin complex can then bind to and activate a variety of downstream effector proteins, such as protein kinases, phosphatases, and phosphodiesterases. This compound is thought to bind to the hydrophobic domains of the activated calmodulin, preventing it from interacting with its target enzymes and thereby inhibiting their activity.

The diagram below illustrates the inhibitory effect of W-13 on the calmodulin signaling pathway.

Caption: A diagram showing how this compound inhibits the Ca²⁺/Calmodulin signaling pathway.

References

- 1. Membrane-permeable calmodulin inhibitors (e.g. W-7/W-13) bind to membranes, changing the electrostatic surface potential: dual effect of W-13 on epidermal growth factor receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The calmodulin antagonist, W-13, alters transcytosis, recycling, and the morphology of the endocytic pathway in Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

Application Notes: Utilizing W-13 Hydrochloride for Calcium Signaling Pathway Studies

Introduction

Calcium (Ca²⁺) signaling is a ubiquitous and versatile intracellular signaling mechanism that governs a multitude of cellular processes, including gene transcription, cell proliferation, muscle contraction, and neurotransmission. The signals are often mediated by intracellular Ca²⁺ binding proteins, with calmodulin (CaM) being one of the most important. Upon binding Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream effector proteins, such as protein kinases, phosphatases, and phosphodiesterases.

W-13 hydrochloride, chemically known as N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride, is a cell-permeable and reversible antagonist of calmodulin. It serves as a valuable pharmacological tool for researchers to investigate the role of the Ca²⁺/CaM complex in various signaling pathways. By inhibiting the binding of CaM to its target enzymes, W-13 allows for the elucidation of CaM-dependent cellular events.

Mechanism of Action

W-13 exerts its inhibitory effect by binding to the hydrophobic domains of calmodulin that are exposed upon Ca²⁺ binding. This interaction prevents calmodulin from activating its downstream target enzymes. The inhibitory potency of W-13 has been quantified against calmodulin-activated phosphodiesterase (PDE), showing a half-maximal inhibitory concentration (IC₅₀) of 68 μM. This antagonistic action makes W-13 a useful agent for dissecting the specific contributions of calmodulin to complex biological processes.

Key Applications

-

Elucidating CaM-Dependent Enzyme Regulation: Investigating the role of calmodulin in the activation of CaM-kinases, calcineurin, and other CaM-dependent enzymes.[1]

-

Studying Cellular Processes: Analyzing the involvement of calmodulin in processes like endocytosis, transcytosis, and cellular proliferation.[2] For instance, W-13 has been shown to inhibit the growth of tamoxifen-resistant breast cancer cells.

-

Investigating Ion Channel Regulation: Exploring the calmodulin-mediated regulation of various ion channels.

-

Dissecting Signal Transduction Pathways: Delineating the role of Ca²⁺/CaM in broader signaling cascades, such as the NF-κB pathway.[3]

Limitations and Considerations

While W-13 is a widely used calmodulin inhibitor, researchers should be aware of potential off-target effects. As an amphipathic molecule, W-13 can bind to cellular membranes, which may alter the membrane's electrostatic potential.[4] This can lead to effects independent of calmodulin inhibition, such as the modulation of membrane-associated proteins like the epidermal growth factor receptor (EGFR).[4] Therefore, it is crucial to include appropriate controls, such as its less active analog W-12, and to consider using multiple, structurally different calmodulin inhibitors to confirm findings.

Quantitative Data Summary

The following tables provide key quantitative information for the experimental use of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride | |

| Molecular Weight | 349.27 g/mol | |

| Formula | C₁₄H₁₇ClN₂O₂S·HCl | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in water and DMSO | |

| Storage | Store at Room Temperature |

Table 2: Experimental Concentrations and Effects

| Parameter | Value | Application Context | Source |

| IC₅₀ | 68 μM | Inhibition of calmodulin-activated PDE activity | |

| Working Concentration | 10 - 20 μM | Inhibition of NF-κB activity in W231.Bcl-XL cells | [3] |

| Incubation Time | 3 hours | Treatment of W231.Bcl-XL cells for NF-κB analysis | [3] |

| Effect | Inhibition | Receptor-mediated IgA transcytosis in MDCK cells | [2] |

| Effect | Inhibition | Growth of tamoxifen-resistant human breast cancer cells |

Signaling Pathways and Experimental Workflows

References

- 1. Calmodulin-dependent enzymes undergo a protein-induced conformational change that is associated with their interactions with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The calmodulin antagonist, W-13, alters transcytosis, recycling, and the morphology of the endocytic pathway in Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Membrane-permeable calmodulin inhibitors (e.g. W-7/W-13) bind to membranes, changing the electrostatic surface potential: dual effect of W-13 on epidermal growth factor receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: W-13 Hydrochloride in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of W-13 hydrochloride, a calmodulin antagonist, in cancer cell line research. The included protocols and data summaries are intended to guide researchers in designing and executing experiments to investigate the anti-cancer effects of this compound.

Introduction

This compound is a cell-permeable inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular processes, including cell cycle progression, proliferation, and apoptosis. By antagonizing calmodulin, this compound disrupts these pathways, making it a valuable tool for studying calmodulin's role in cancer and as a potential therapeutic agent. Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including tamoxifen-resistant breast cancer and multiple myeloma.[1][2][3]

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of calmodulin-dependent signaling pathways. This leads to:

-

Cell Cycle Arrest: this compound has been shown to induce a G1 phase cell cycle arrest. This is achieved by downregulating the expression of cyclins and upregulating the cell cycle inhibitor p21cip1.[3] The compound's ability to delay the G1-S phase transition is a key aspect of its anti-proliferative effect.[4]

-

Induction of Apoptosis: The compound triggers programmed cell death through multiple mechanisms, including the activation of caspases, an increase in intracellular calcium levels, and depolarization of the mitochondrial membrane.[3]

-

Modulation of Signaling Pathways: this compound can induce the sustained activation of the ERK2 signaling pathway.[1][2] Furthermore, it has been observed to inhibit the phosphorylation of STAT3, leading to the downregulation of the anti-apoptotic protein Mcl-1 in multiple myeloma cells.[3]

Quantitative Data

| Target Enzyme | IC50 Value | Reference |

| Calmodulin-activated Phosphodiesterase | 68 µM | [1][2] |

| Myosin Light Chain Kinase | 58 µM |

Note: Researchers should determine the optimal concentration and IC50 value for their specific cancer cell line of interest empirically.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound on cancer cell lines.

Cell Proliferation Assay (WST-8/CCK-8)

This protocol is for determining the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO or water)

-

96-well cell culture plates

-

WST-8 or CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest W-13 concentration).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of WST-8/CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cancer cells into 6-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization (for adherent cells) and collect both the floating and adherent cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of STAT3.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 or a loading control like β-actin.

Visualizations

Signaling Pathway of this compound in Multiple Myeloma Cells

Caption: this compound inhibits Calmodulin, leading to reduced STAT3 phosphorylation and apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's anti-cancer effects in vitro.

Logical Relationship of this compound's Effects on the Cell Cycle

Caption: this compound induces G1 cell cycle arrest by modulating cyclins and p21cip1.

References

Application Notes and Protocols for the Study of Novel Synthetic Compounds in Neuroscience

Disclaimer: The following document addresses the inquiry regarding the experimental use of "W-13 hydrochloride" in neuroscience. A thorough review of peer-reviewed scientific literature reveals a significant lack of research on this compound within the context of neuroscience, particularly concerning opioid receptor pharmacology. The compound more frequently cited in literature as "W-13" is characterized as a calmodulin antagonist. Its more well-known structural analog, W-18, has been demonstrated to lack significant activity at opioid receptors.[1][2][3][4]

Therefore, this document provides generalized, exemplary protocols and application notes for the initial characterization of novel synthetic compounds in neuroscience research, rather than specific methodologies for this compound. These protocols are based on standard practices for evaluating potential opioid receptor modulators.

Pharmacological Data Presentation

For any novel compound, a primary step is to determine its binding affinity and functional potency at relevant receptors. The data is typically presented in a tabular format for clear comparison with known reference compounds.

Table 1: Exemplary Pharmacological Profile of a Novel Synthetic Compound

| Assay Type | Receptor Target | Test Compound (IC₅₀/EC₅₀/Kᵢ in nM) | Reference Compound (IC₅₀/EC₅₀/Kᵢ in nM) |

| Receptor Binding | |||

| Radioligand Competition | µ-Opioid (MOP) | Data to be determined | DAMGO (Kᵢ ≈ 1-5 nM) |

| δ-Opioid (DOP) | Data to be determined | DPDPE (Kᵢ ≈ 1-10 nM) | |

| κ-Opioid (KOP) | Data to be determined | U-69,593 (Kᵢ ≈ 0.5-2 nM) | |

| Functional Activity | |||

| [³⁵S]GTPγS Binding | µ-Opioid (MOP) | Data to be determined | DAMGO (EC₅₀ ≈ 10-50 nM) |

| cAMP Inhibition | µ-Opioid (MOP) | Data to be determined | Morphine (EC₅₀ ≈ 20-100 nM) |

Note: The above values are for illustrative purposes only and will vary based on the specific compound and experimental conditions.

Experimental Protocols

In Vitro Assays

Protocol 1: Radioligand Competition Binding Assay for Opioid Receptors

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

-

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the µ, δ, and κ-opioid receptors.

-

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human opioid receptors.[5]

-

Radioligands: [³H]-DAMGO (for MOP), [³H]-DPDPE (for DOP), [³H]-U69,593 (for KOP).

-

Test Compound: The novel synthetic compound of interest.

-

Non-specific Binding Control: Naloxone (10 µM) or another suitable antagonist.[6]

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

-

-

Procedure:

-

In a 96-well plate, incubate receptor-containing membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled test compound.

-

Include control wells for total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + high concentration of naloxone).[6]

-

Incubate at 25°C for 60-90 minutes to reach equilibrium.[6]

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

-

Protocol 2: [³⁵S]GTPγS Functional Assay for G-protein Activation